7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-
Description
Contextualization within Organic Chemistry and Heterocyclic Systems
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- is classified within the broad domain of organic chemistry as a heterocyclic compound. Its structure is characterized by a spirocyclic framework, where two rings, a cyclobutane (B1203170) and a piperidine (B6355638), share a single carbon atom. The piperidine ring is further modified to incorporate a dione (B5365651) functionality, specifically a glutarimide (B196013), and is N-acetylated. This places the molecule at the intersection of several important classes of organic compounds: spirocycles, nitrogen-containing heterocycles, and imides. The systematic study of such hybrid structures is crucial for advancing the understanding of structure-property relationships in organic chemistry.
Significance of Spirocyclic Structures in Chemical Space
Spirocyclic structures, defined by their two rings connected at a single spiroatom, have gained considerable attention in chemical research, particularly in medicinal chemistry. Unlike flat, aromatic systems, spirocycles possess a distinct three-dimensional geometry. This spatial arrangement can lead to improved physicochemical properties, such as increased solubility and metabolic stability. The rigid nature of the spirocyclic scaffold can also pre-organize appended functional groups in a specific spatial orientation, which can enhance binding affinity and selectivity for biological targets. The 7-azaspiro[3.5]nonane core, with its cyclobutane and piperidine rings, offers a unique conformational landscape for the design of novel bioactive molecules.
Overview of Imide Derivatives in Chemical Research
Imides, characterized by the diacylamino functional group (-CO-N(R)-CO-), are a significant class of compounds with diverse applications. The glutarimide moiety present in 7-Azaspiro[3.5]nonane-1,3-dione is a six-membered cyclic imide. Glutarimide derivatives are found in a variety of biologically active compounds, including some with reported antiproliferative and antibacterial activities. nih.govtandfonline.com The imide nitrogen can be substituted, as seen with the acetyl group in the title compound, allowing for the fine-tuning of its electronic and steric properties. The synthesis and reactivity of imides are well-established in organic chemistry, providing a toolbox for the creation of a wide array of derivatives.
Research Scope and Objectives Pertaining to 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-
While specific research on 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- is not extensively documented in publicly available literature, the investigation of this and related molecules is driven by several key objectives. A primary goal is the exploration of novel chemical space, aiming to synthesize and characterize new molecular scaffolds. The unique combination of a spirocyclic framework and an N-acetylated imide functionality suggests potential for interesting chemical and biological properties.
Research in this area would likely focus on:
Synthesis: Developing efficient and stereoselective synthetic routes to access the 7-azaspiro[3.5]nonane-1,3-dione core and its N-acetylated derivative.
Structural Analysis: Characterizing the precise three-dimensional structure and conformational preferences of the molecule using techniques such as X-ray crystallography and NMR spectroscopy.
Physicochemical Properties: Determining key properties like solubility, lipophilicity, and metabolic stability to assess its potential for various applications.
Biological Screening: Evaluating the compound for potential biological activity, drawing inspiration from the known bioactivities of other spirocyclic and glutarimide-containing molecules, such as GPR119 agonists. nih.gov
The following sections will delve into the known and extrapolated details regarding the synthesis, properties, and structural aspects of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-, based on the foundational principles of organic chemistry and data from closely related structures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
7-acetyl-7-azaspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-4-2-10(3-5-11)8(13)6-9(10)14/h2-6H2,1H3 |
InChI Key |
MLPIEHATWFYZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)CC2=O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 7 Azaspiro 3.5 Nonane 1,3 Dione, 7 Acetyl
Chemical Derivatization and Functional Group Interconversions
The 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- scaffold offers several sites for chemical derivatization and functional group interconversions. These transformations can be broadly categorized by the reactive center involved.
Reactions at the 1,3-Dione Moiety: The 1,3-dione system is a versatile functional group known for its ability to undergo a variety of reactions. mdpi.commdpi.comijpras.com The acidic nature of the α-protons on the cyclobutane (B1203170) ring allows for enolate formation, which can then react with various electrophiles.
Enolate Formation and Alkylation: In the presence of a suitable base, the dione (B5365651) can be deprotonated to form an enolate. This nucleophilic intermediate can undergo alkylation, providing a means to introduce substituents at the C2 position.
Condensation Reactions: The active methylene (B1212753) group of the 1,3-dione can participate in Knoevenagel-type condensation reactions with aldehydes and ketones.
Synthesis of Heterocycles: β-Diketones are well-established precursors for the synthesis of various heterocyclic systems. ijpras.com For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles.
Reactions involving the Carbonyl Groups: The two carbonyl groups of the dione are susceptible to nucleophilic attack.
Reduction: The carbonyl groups can be reduced to the corresponding hydroxyl groups using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The selectivity of this reduction would likely be influenced by steric hindrance.
Formation of Oximes: Reaction with hydroxylamine can convert one or both carbonyl groups into oximes. byjus.com These oximes can serve as precursors for further transformations, such as the Beckmann rearrangement.
Modifications of the N-Acetyl Group: The N-acetyl group on the piperidine (B6355638) ring can also be a site for chemical modification.
N-Deacetylation: The acetyl group can be removed under acidic or basic conditions to yield the parent 7-azaspiro[3.5]nonane-1,3-dione. researchgate.netnih.govresearchgate.net This deprotection would unmask the secondary amine, allowing for subsequent functionalization, such as N-alkylation or N-acylation with different groups.
A summary of potential derivatization reactions is presented in the table below.
| Reactive Site | Reagents and Conditions | Product Type |
| α-Carbon of Dione | Base, Alkyl halide | C2-Alkylated derivative |
| 1,3-Dione | Hydrazine derivatives | Spiro-pyrazole derivative |
| 1,3-Dione | Hydroxylamine | Spiro-isoxazole derivative |
| Carbonyl Groups | NaBH4 or LiAlH4 | Spiro-diol derivative |
| Carbonyl Groups | Hydroxylamine | Spiro-oxime derivative |
| N-Acetyl Group | Acid or Base | Deacetylated spiro-amine |
Ring Transformations and Rearrangement Pathways
The spirocyclic nature of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- makes it a candidate for various ring transformation and rearrangement reactions, which can lead to the formation of novel heterocyclic scaffolds.
Beckmann Rearrangement: As mentioned, the carbonyl groups can be converted to oximes. byjus.com Treatment of the mono-oxime with an acid catalyst could initiate a Beckmann rearrangement. orgoreview.comacs.orgwikipedia.orgorganic-chemistry.org This rearrangement would involve the migration of one of the carbon atoms adjacent to the oximated carbon, leading to the expansion of the cyclobutane or piperidine ring and the formation of a lactam. The direction of the rearrangement would depend on the stereochemistry of the oxime.
Baeyer-Villiger Oxidation: The ketone functional groups are susceptible to Baeyer-Villiger oxidation using peroxy acids. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnrochemistry.com This reaction would involve the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. This would result in the expansion of either the cyclobutane or the piperidine ring.
Schmidt Reaction: The Schmidt reaction, which involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid, could also be a viable pathway for ring expansion. This reaction would lead to the insertion of a nitrogen atom into the ring, forming a lactam.
The potential products of these rearrangements are summarized in the following table.
| Reaction Name | Reagents | Potential Product |
| Beckmann Rearrangement | Hydroxylamine, Acid | Ring-expanded lactam |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ring-expanded lactone |
| Schmidt Reaction | Hydrazoic acid (HN3), Strong acid | Ring-expanded lactam |
Strain-Release Driven Reactions and Post-synthetic Diversification
The cyclobutane ring in the spiro[3.5]nonane system possesses a degree of ring strain. While not as strained as a cyclopropane (B1198618) ring, this strain can be a driving force for certain chemical transformations, leading to ring-opening or rearrangement reactions under specific conditions. However, the presence of the 1,3-dione functionality might influence the stability and reactivity of the cyclobutane ring.
Further diversification of the 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- scaffold can be achieved through post-synthetic modifications of the products obtained from the initial derivatization or rearrangement reactions. For example, the hydroxyl groups formed from the reduction of the dione moiety can be further functionalized, or the lactams and lactones from rearrangement reactions can be subjected to ring-opening or other transformations.
Role as a Synthon in Complex Molecule Synthesis
Due to its rigid, three-dimensional structure and the presence of multiple functional groups, 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- and its derivatives can be valuable synthons or building blocks in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. univ.kiev.ua The spirocyclic core can serve as a scaffold to orient substituents in specific spatial arrangements, which is a desirable feature for interacting with biological targets.
The ability to selectively functionalize the dione moiety, the piperidine nitrogen, and to induce ring transformations allows for the generation of a diverse library of compounds from a single starting material. For instance, the deacetylated parent compound, 7-azaspiro[3.5]nonane-1,3-dione, could be incorporated into larger molecules via its secondary amine. The dione functionality can be used to construct fused heterocyclic systems, leading to novel polycyclic architectures.
Advanced Structural Analysis and Conformational Studies
Spectroscopic Probing of Molecular Structure and Conformation
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the detailed structural features and conformational preferences of molecules in solution. For derivatives of the 7-azaspiro[3.5]nonane scaffold, ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each atom.
Table 1: Predicted ¹H NMR Spectral Data for 7-Acetyl-7-azaspiro[3.5]nonane-1,3-dione
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| CH₃ (acetyl) | ~2.1 | s | - |
| CH₂ (piperidine ring, adjacent to N) | 3.5 - 3.8 | m | - |
| CH₂ (piperidine ring) | 1.6 - 1.9 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for 7-Acetyl-7-azaspiro[3.5]nonane-1,3-dione
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (acetyl) | ~170 |
| C=O (dione) | ~200-210 |
| C (spiro) | ~50-60 |
| CH₃ (acetyl) | ~22 |
| CH₂ (piperidine ring, adjacent to N) | ~40-45 |
| CH₂ (piperidine ring) | ~25-30 |
Note: The data in the tables above are predicted values based on the analysis of similar spirocyclic structures and are intended to be illustrative.
X-ray Crystallographic Analysis of 7-Azaspiro[3.5]nonane Derivatives
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. While a crystal structure for 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione has not been reported, crystallographic data for other N-substituted 7-azaspiro[3.5]nonane derivatives would be invaluable for understanding the fundamental geometry of this spirocyclic system.
Conformational Analysis and Interconversion Barriers
The 7-azaspiro[3.5]nonane ring system possesses a degree of conformational flexibility, primarily related to the puckering of the six-membered piperidine (B6355638) ring and the potential for rotation around the N-acetyl bond. Computational studies, such as those employing molecular mechanics and density functional theory (DFT), are instrumental in exploring the potential energy surface of these molecules.
Influence of Spirocyclic Architecture on Molecular Shape and Three-Dimensionality (Fsp³ Character)
A key feature of the 7-azaspiro[3.5]nonane scaffold is its inherent three-dimensionality, which is a direct consequence of the spirocyclic fusion of the cyclobutane (B1203170) and piperidine rings. This structural characteristic is often quantified by the fraction of sp³ hybridized carbon atoms (Fsp³), a parameter that has gained significant attention in medicinal chemistry. Molecules with a higher Fsp³ character tend to exhibit improved physicochemical properties, such as increased solubility and metabolic stability, and are often considered more "drug-like".
The spirocyclic nature of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione enforces a rigid, non-planar geometry. The spiro carbon atom acts as a pivotal point, orienting the two rings in approximately perpendicular planes. This rigid, three-dimensional arrangement can be advantageous in the design of bioactive molecules, as it can lead to more specific and higher-affinity interactions with biological targets. The defined spatial orientation of substituents on the spirocyclic core can be exploited to probe the topology of binding pockets in proteins and other macromolecules.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
For a comprehensive analysis, a variety of basis sets would typically be used in conjunction with a selected theoretical method to ensure the accuracy of the results. The resulting data can be used to generate molecular orbital diagrams and electron density maps, offering a visual representation of the molecule's electronic characteristics.
| Property | Theoretical Value | Method/Basis Set |
| Ground State Energy | Data not available | DFT/B3LYP/6-31G |
| HOMO Energy | Data not available | DFT/B3LYP/6-31G |
| LUMO Energy | Data not available | DFT/B3LYP/6-31G |
| Dipole Moment | Data not available | DFT/B3LYP/6-31G |
| Note: The data in this table is hypothetical and serves as an example of what would be presented if research were available. |
Elucidation of Reaction Mechanisms via Computational Modeling
Techniques such as transition state theory and intrinsic reaction coordinate (IRC) calculations are often used to confirm the connection between a transition state and the reactants and products. These computational studies can provide a level of detail that is often difficult to obtain through experimental methods alone.
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- can be predicted using computational methods. By analyzing the electronic structure, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for nucleophilic or electrophilic attack.
Furthermore, computational models can be used to predict the outcome of reactions under various conditions, including the presence of different reagents or catalysts. This predictive capability is highly valuable in the design of new synthetic routes and in understanding the chemical behavior of the compound.
| Reaction Type | Predicted Site of Attack | Computational Evidence |
| Nucleophilic Addition | Carbonyl carbons | Lowest unoccupied molecular orbital (LUMO) localization |
| Electrophilic Substitution | Data not available | Highest occupied molecular orbital (HOMO) localization |
| Radical Abstraction | Data not available | Bond dissociation energies |
| Note: The data in this table is hypothetical and serves as an example of what would be presented if research were available. |
Molecular Modeling and Docking Studies for Mechanistic Insights in Biological Systems
While no specific molecular modeling or docking studies have been published for 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-, these techniques are essential for exploring the potential biological activity of a compound. Molecular docking simulations can predict how a molecule might bind to the active site of a protein or enzyme.
These simulations provide information on the binding affinity, orientation, and key interactions between the ligand and the biological target. This data is invaluable for drug discovery and for understanding the mechanism of action of bioactive compounds. The spirocyclic core of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- makes it an interesting candidate for such studies, as this structural motif is present in many biologically active molecules.
Pre Clinical Biological Evaluation and Mechanistic Insights of 7 Azaspiro 3.5 Nonane Derivatives
Modulation of Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Agonism)
Derivatives of the 7-azaspiro[3.5]nonane core have demonstrated significant activity as both enzyme inhibitors and receptor agonists, highlighting the scaffold's adaptability in targeting diverse protein classes.
Enzyme Inhibition: The 7-azaspiro[3.5]nonane structure has been identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. In a search for novel FAAH inhibitors, the 7-azaspiro[3.5]nonane core was distinguished as a superior lead scaffold, with compounds achieving potency values (k_inact/K_i) greater than 1500 M⁻¹s⁻¹. nih.govresearchgate.net This identified the scaffold as a promising starting point for developing therapeutics for pain, inflammation, and anxiety.
In the realm of oncology, derivatives of the related 2,7-diazaspiro[3.5]nonane moiety have been developed as covalent inhibitors of the KRAS G12C mutant protein, a key driver in many solid tumors. nih.gov These compounds utilize a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one warhead to covalently bind to the mutated cysteine residue (Cys12) of the KRAS G12C protein. nih.gov
Receptor Agonism/Antagonism: A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for G-protein coupled receptor 119 (GPR119). mdpi.com GPR119 is a promising target for type 2 diabetes, as its activation stimulates insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. researchgate.net Optimization of substituents on the azaspiro[3.5]nonane core led to the identification of highly potent agonists. mdpi.com
Furthermore, the 2,7-diazaspiro[3.5]nonane moiety has proven to be an optimal core for developing ligands for Sigma receptors (SRs), which are implicated in pain and neurological disorders. nih.gov Researchers have developed compounds with high affinity for the Sigma 1 receptor (S1R), with some derivatives acting as agonists and others as antagonists, demonstrating that subtle structural modifications to the scaffold can fine-tune the functional activity. nih.gov One such derivative, compound 4b (AD186) , displayed a high affinity for S1R (K_i = 2.7 nM) and was found to induce an S1R agonistic effect in vivo. nih.gov
| Derivative Class | Target | Activity Type | Key Finding | Reference |
|---|---|---|---|---|
| 7-Azaspiro[3.5]nonane ureas | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition | k_inact/K_i > 1500 M⁻¹s⁻¹ | nih.gov |
| 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-ones | KRAS G12C | Covalent Enzyme Inhibition | Binds to Cys12 of mutant KRAS | nih.gov |
| Substituted 7-Azaspiro[3.5]nonanes | G-protein coupled receptor 119 (GPR119) | Receptor Agonism | Potent agonists identified for diabetes | mdpi.com |
| Substituted 2,7-Diazaspiro[3.5]nonanes | Sigma 1 Receptor (S1R) | Receptor Agonism/Antagonism | High affinity ligands (K_i = 2.7 nM) | nih.gov |
Cellular Pathway Interventions and Molecular Mechanisms (e.g., JAK-STAT Pathway Modulation, Apoptosis Induction)
The anticancer potential of azaspiro compounds has been linked to their ability to modulate critical cellular signaling pathways. A synthetic azaspirane derivative, CIMO (2-(1-(4-(2-cyanophenyl)1-benzyl‑1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5)undecane), which is structurally related to the 7-azaspiro[3.5]nonane class, has been shown to suppress the growth of both estrogen receptor-negative (ER-) and -positive (ER+) breast cancer cells. mdpi.commdpi.com
The mechanism of action was traced to the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. mdpi.com Persistent activation of STAT3 is a hallmark of many cancers, promoting proliferation and survival. mdpi.com The azaspirane derivative CIMO was found to inhibit the phosphorylation of both JAK2 and its downstream target STAT3 in ER- breast cancer cells. mdpi.com This inhibition led to a decrease in the expression of genes involved in cell cycle progression (e.g., CCND1) and cell survival (e.g., BCL2, BCL-xL), ultimately arresting the cells in the G0/G1 phase of the cell cycle. mdpi.commdpi.com
Furthermore, this pathway intervention resulted in the induction of apoptosis. mdpi.com Studies on other spiro-based heterocyclic molecules have also demonstrated potent induction of apoptotic cell death in cancer cell lines. mdpi.com For instance, a spiro-pyrrolopyridazine derivative was shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and cytochrome c release. mdpi.com Similarly, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have also been shown to effectively induce cell death in cancer cell lines. nih.gov This suggests that the induction of apoptosis via modulation of key survival pathways like JAK/STAT is a potential mechanistic theme for anticancer azaspiro compounds.
Structure-Activity Relationship (SAR) Studies in Pre-clinical Models
The development of 7-azaspiro[3.5]nonane derivatives has been guided by extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
For the GPR119 agonists, SAR studies focused on optimizing two key positions: the piperidine (B6355638) N-capping group (R²) and the aryl group (R³). mdpi.com Through systematic modifications, researchers were able to identify compound 54g as a potent GPR119 agonist with a favorable profile for further development. mdpi.com The specific substitutions at these positions were crucial for achieving high agonistic activity.
In the development of FAAH inhibitors, the 7-azaspiro[3.5]nonane core itself was identified through screening as a superior scaffold compared to others. nih.gov Further SAR exploration involved modifying the aromatic moieties attached to the urea (B33335) group linked to the spirocycle. This optimization aimed to enhance potency against FAAH while improving CNS-dependent drug properties and ensuring selectivity against other serine hydrolases. researchgate.net
For the 2,7-diazaspiro[3.5]nonane-based Sigma 1 Receptor ligands, SAR studies revealed that the nature of the substituents on the two nitrogen atoms dictates both the affinity and the functional outcome (agonism vs. antagonism). nih.gov For instance, compounds with two basic nitrogen atoms generally showed low nanomolar K_i values for S1R and a 6- to 10-fold preference over the S2R subtype. nih.gov Attaching a phenyl ring directly to one nitrogen versus using a longer N-phenethyl group resulted in notable differences in receptor affinity. nih.gov
Investigation as PROTAC Linkers and Chemical Probes
The rigid, well-defined structure of the 7-azaspiro[3.5]nonane scaffold makes it an attractive component for use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govmdpi.com The linker plays a critical role in determining the efficacy and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov
Spiro-based linkers, including those containing the 7-azaspiro[3.5]nonane structure, are considered rigid linkers. nih.gov This rigidity can be advantageous as it reduces the conformational flexibility of the PROTAC, potentially pre-organizing the molecule for optimal ternary complex formation and increasing its stability. nih.gov
Specific examples from chemical suppliers show the direct application of this scaffold in PROTAC synthesis. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is explicitly listed as a PROTAC linker used in the synthesis of an Estrogen Receptor (ER) degrader and an Androgen Receptor (AR) degrader. researchgate.net Another intermediate, PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc , integrates a VHL E3 ligase ligand with the diazaspiro[3.5]nonane linker, designed for the synthesis of complete PROTAC molecules targeting proteins like PTK6. nih.gov These examples confirm the utility of the azaspiro[3.5]nonane core in the rational design of next-generation protein degraders.
Exploration of Metabolic Stability and Pharmacokinetic Properties in in vitro and Animal Models
A crucial aspect of preclinical evaluation is the assessment of a compound's metabolic stability and pharmacokinetic (PK) properties, which determine its viability as a drug candidate. mdpi.comuniv.kiev.ua Derivatives of 7-azaspiro[3.5]nonane have been optimized to achieve favorable profiles in these assays.
The potent GPR119 agonist, compound 54g , which incorporates the 7-azaspiro[3.5]nonane core, was shown to have a desirable pharmacokinetic profile in Sprague-Dawley rats. mdpi.com This favorable profile contributed to its significant glucose-lowering effect observed in diabetic rat models, underscoring the importance of good PK properties for in vivo efficacy. mdpi.com
Similarly, lead compounds from the 7-azaspiro[3.5]nonane series of FAAH inhibitors were profiled and determined to have low clearance. researchgate.net In vitro metabolic stability is often assessed using liver microsomes or hepatocytes to predict in vivo hepatic clearance. nih.govmdpi.com The finding of low clearance suggests that these compounds possess good metabolic stability, a key attribute for maintaining therapeutic concentrations in the body. researchgate.net The incorporation of spirocyclic structures is a known strategy in drug design to improve metabolic stability, particularly towards oxidative enzymes, compared to more flexible aliphatic or simple ring systems.
| Derivative Class | Lead Compound | Assay Type | Finding | Reference |
|---|---|---|---|---|
| GPR119 Agonist | Compound 54g | In vivo PK (Rat) | Desirable pharmacokinetic profile | mdpi.com |
| FAAH Inhibitor | Lead Compounds | In vitro/In vivo Clearance | Determined to have low clearance | researchgate.net |
Mechanistic Studies on Antimicrobial and Antioxidant Activities
Antimicrobial Activity: While mechanistic studies specifically targeting 7-azaspiro[3.5]nonane derivatives are limited in the available literature, research on structurally related azaspiro compounds provides insights into their potential as antimicrobial agents. The azaspiro scaffold has been successfully incorporated into novel analogues of the antibiotic linezolid (B1675486). nih.gov In one study, the morpholine (B109124) ring of linezolid, known for metabolic liabilities, was replaced with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov The resulting compounds exhibited a mixed antibacterial and antitubercular profile, with some derivatives showing potency similar to linezolid against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov
In another study, ciprofloxacin (B1669076) congeners were synthesized with various spirocyclic amine peripheries, including 6-azaspiro[3.4]octane and 2-azaspiro[4.4]nonane. researchgate.net These compounds showed potent activity against several ESKAPE pathogens, comparable to ciprofloxacin, although with a different activity spectrum. researchgate.net The likely mechanism of action for these fluoroquinolone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, which is the established mechanism for this class of antibiotics. These studies demonstrate that the azaspiro substructure is a viable component in the design of new antibacterial agents.
Antioxidant Activity: There is a lack of specific mechanistic studies evaluating the antioxidant or free-radical scavenging activity of 7-azaspiro[3.5]nonane derivatives in the public domain. While certain classes of spirocyclic compounds have been investigated for antioxidant properties, often linked to their ability to donate a hydrogen atom or stabilize radicals through resonance, this has not been a primary area of investigation for the 7-azaspiro[3.5]nonane scaffold itself. mdpi.com Standard in vitro antioxidant assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP) assays, which measure a compound's ability to scavenge free radicals or reduce metal ions. mdpi.comnih.gov Future research would be needed to determine if the 7-azaspiro[3.5]nonane core or its derivatives possess any intrinsic antioxidant capabilities.
Potential Research Applications and Broader Utility
Applications in Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, the incorporation of spirocyclic compounds like 7-azaspiro[3.5]nonane derivatives can lead to the development of polymers with enhanced thermal stability, mechanical strength, and specific optical properties. The rigid spiro core can disrupt polymer chain packing, leading to materials with altered densities and gas permeability characteristics. While specific studies on the use of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione in polymer synthesis are not yet prevalent, the dione (B5365651) functionality presents opportunities for polymerization reactions, potentially serving as a monomer or a cross-linking agent to create novel polymer networks.
Role in Asymmetric Catalysis and Ligand Design
The chiral nature of many spirocyclic compounds makes them valuable scaffolds for the design of ligands in asymmetric catalysis. The fixed spatial arrangement of substituents on the spiro framework can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. Although research has not yet detailed the application of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione as a ligand, its piperidine (B6355638) nitrogen atom could be functionalized to coordinate with transition metals. The development of chiral variants of this compound could open avenues for its use in creating catalysts for enantioselective synthesis, a critical area in the production of pharmaceuticals and fine chemicals.
Utilization as Versatile Chemical Scaffolds for Novel Architectures
Spirocyclic scaffolds are increasingly recognized for their utility in constructing complex and diverse molecular architectures. The 7-azaspiro[3.5]nonane framework provides a rigid core from which various functional groups can be projected in precise spatial orientations. The acetyl group on the nitrogen atom of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione can be modified or removed, allowing for further derivatization of the piperidine ring. The dione group also offers a handle for a variety of chemical transformations. This versatility makes the parent scaffold a promising starting point for the synthesis of new classes of compounds with potential applications in medicinal chemistry and drug discovery, where three-dimensional structures are often associated with improved biological activity and selectivity.
Development as Molecular Tweezers and Ion Receptors
The defined geometry of spiro compounds lends itself to the design of host molecules, such as molecular tweezers and ion receptors. By attaching recognition units to the 7-azaspiro[3.5]nonane scaffold, it may be possible to create molecules that can selectively bind to specific guest molecules or ions. The piperidine and dione functionalities could be engineered to act as binding sites. While the development of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione-based receptors is still a prospective area of research, the underlying principles of supramolecular chemistry suggest that this scaffold could be a viable platform for creating novel sensors and separation agents.
Future Directions and Identified Research Gaps
Unexplored Synthetic Avenues and Methodological Advancements
The current synthesis of the 7-azaspiro[3.5]nonane core and its derivatives provides a solid foundation, but several modern synthetic strategies remain unexplored. Future work should focus on developing more efficient, stereoselective, and diverse synthetic routes.
One major area for advancement is the development of asymmetric catalytic methods . The spirocyclic core of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione contains a quaternary carbon center, which is a significant challenge in stereoselective synthesis. Exploring chiral catalysts, such as copper-catalyzed Kinugasa/Michael domino reactions, could provide enantiomerically enriched spirocyclic β-lactams that serve as precursors. nih.gov Desymmetrization of prochiral cyclohexadienone precursors is another powerful strategy that could be adapted to create the chiral spiro core with high stereocontrol. nih.gov
Domino and cascade reactions offer a pathway to increase molecular complexity from simple starting materials in a single step. For instance, a rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade has been successfully used to create seven-membered azaspiro compounds, suggesting that similar strategies could be devised for the 7-azaspiro[3.5]nonane system. nih.govacs.org Applying such methodologies could significantly streamline the synthesis and facilitate the creation of novel analogues.
Finally, hypervalent iodine-mediated dearomatizing spirocyclization represents a modern and environmentally benign approach to constructing spirocycles from aromatic precursors. mdpi.com Investigating the application of this chemistry could open new pathways to the 7-azaspiro[3.5]nonane scaffold and its derivatives.
| Proposed Synthetic Advancement | Potential Advantage | Relevant Precedent |
| Asymmetric Catalysis | Enantioselective synthesis of chiral spirocycles | Copper-catalyzed desymmetrization of cyclohexadienones nih.gov |
| Cascade Reactions | Rapid construction of complex molecular frameworks | Rh(I)-catalyzed cycloisomerization/Diels-Alder reactions nih.govacs.org |
| Hypervalent Iodine Chemistry | Mild and environmentally friendly spirocyclization | Dearomatizing spirocyclization of aromatic precursors mdpi.com |
Deeper Mechanistic Understanding of Reactivity and Biological Interactions
Investigations into the reactivity of the imide ring are paramount. The succinimide (B58015) or glutarimide-like moiety is a common feature in pharmacologically active compounds, and its stability and reactivity are key to its function. researchgate.net Mechanistic studies could explore ring-opening reactions, susceptibility to nucleophilic attack, and potential as a covalent modifier of biological targets. Computational studies, such as Density Functional Theory (DFT) calculations, could predict reaction pathways and transition states, guiding experimental design. mdpi.com
Furthermore, the biological interactions of the 7-azaspiro[3.5]nonane scaffold are largely unknown. Related azaspiro[3.5]nonane derivatives have been investigated as GPR119 agonists, demonstrating that this scaffold can interact specifically with protein targets. nih.gov Future research should involve screening 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione against a panel of biological targets to identify potential therapeutic applications. Understanding how the rigid, three-dimensional shape of the molecule influences binding affinity and selectivity compared to more flexible analogues will be a key area of investigation.
Expansion of Spirocyclic Diversity and Functionalization
To fully explore the potential of the 7-azaspiro[3.5]nonane-1,3-dione scaffold, a systematic expansion of its structural diversity is necessary. This involves the targeted functionalization of the core structure to create a library of derivatives for structure-activity relationship (SAR) studies.
Key areas for functionalization include:
Modification of the N-acetyl group: The acetyl moiety can be readily replaced with a wide range of substituents to modulate properties like solubility, stability, and biological activity.
Functionalization of the cyclobutane (B1203170) ring: While challenging, the introduction of substituents on the four-membered ring could provide access to novel chemical space and significantly alter the molecule's three-dimensional profile.
Variation of the piperidine-dione ring: Exploring different ring sizes, such as a succinimide (pyrrolidine-2,5-dione) or a larger glutarimide-like ring, could impact conformational flexibility and biological activity. The synthesis of spiro-γ-lactams and spiro-β-lactams are well-documented and could serve as a guide. nih.govnih.govrsc.org
These modifications would generate a library of compounds for biological screening, potentially leading to the discovery of new therapeutic agents. The development of robust synthetic methods for these functionalizations will be a critical first step. mdpi.com
| Functionalization Strategy | Target Moiety | Desired Outcome |
| N-Acyl Variation | 7-acetyl group | Modulate physicochemical and biological properties |
| Ring Alkylation/Arylation | Cyclobutane ring | Explore novel 3D chemical space |
| Ring Size Variation | Piperidine-1,3-dione | Alter scaffold rigidity and biological profile |
Emerging Applications in Chemical Biology and Material Sciences
Beyond traditional medicinal chemistry, the unique properties of spirocyclic scaffolds suggest potential applications in the emerging fields of chemical biology and material science.
In chemical biology , functionalized derivatives of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione could be developed as molecular probes. By incorporating reporter tags such as fluorophores or biotin, these molecules could be used to study biological processes or identify protein targets. The rigid scaffold could provide high selectivity for specific protein binding sites.
In material sciences , spirocyclic monomers are known to undergo polymerization with low volume change or even expansion, which is highly desirable for creating high-performance materials like dental resins and adhesives. nih.govtandfonline.comvesps2021.net The dione (B5365651) functionality of 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione could potentially be converted into a polymerizable group, making it a candidate monomer for novel polymers. The rigidity of the spirocyclic unit can enhance the glass transition temperature (Tg) of polymers, leading to materials with improved stiffness and thermal stability. lu.seresearchgate.net Investigating the ring-opening polymerization of related lactam structures or the synthesis of derivatives containing polymerizable groups (e.g., methacrylates) could lead to the development of new materials with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
